5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Overview
Description
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a chemical compound with the molecular formula C13H19N3O2S It is a derivative of indoline, featuring a sulfonyl group attached to a piperazine ring
Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their antimicrobial properties .
Mode of Action
It has been found to be active againstS. aureus biofilm . This suggests that it may interact with bacterial cells to inhibit biofilm formation, a common mechanism of action for antimicrobial agents.
Result of Action
Its observed activity againstS. aureus biofilm suggests that it may disrupt biofilm structure or prevent its formation, thereby inhibiting the bacteria’s ability to establish persistent infections .
Biochemical Analysis
Biochemical Properties
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it can affect metabolic pathways by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to gradual degradation, which may affect its efficacy and potency. Long-term studies have also indicated potential cumulative effects on cellular processes, necessitating careful consideration of exposure duration in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, its interaction with other metabolic enzymes can result in changes in the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline typically involves the reaction of indoline with 4-methylpiperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to facilitate the sulfonylation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indoline moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indoline or piperazine derivatives.
Scientific Research Applications
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)sulfonyl-1H-indole-2,3-dione
- 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- 3-[(4-Methylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the indoline core with the sulfonyl-piperazine moiety allows for versatile chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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